Solubility profile of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid in DMSO and water
Solubility profile of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid in DMSO and water
An In-Depth Technical Guide to the Solubility Profile of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid in DMSO and Water
Introduction
(4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid is a molecule of significant interest within the domain of medicinal chemistry and drug development. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, often employed to enhance metabolic stability and modulate physicochemical properties.[1][2] The presence of a phenolic hydroxyl group and a carboxylic acid function within the same structure suggests a complex interplay of intermolecular forces that will govern its behavior in different solvent systems. A thorough understanding of its solubility in both a polar aprotic solvent like dimethyl sulfoxide (DMSO) and a polar protic solvent like water is paramount for its progression through the drug discovery pipeline, from initial in vitro screening to formulation development.
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid. It will delve into the physicochemical characteristics of the compound and the solvents, outline a robust experimental protocol for solubility determination, and discuss the interpretation of the resulting data.
Physicochemical Characterization and Solubility Prediction
The solubility of a compound is dictated by the balance of intermolecular forces between the solute molecules and the solvent molecules. The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[3]
(4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid possesses several key functional groups that will influence its solubility:
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Carboxylic Acid (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor. Its acidity (pKa) will be a critical determinant of solubility in aqueous media.
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Phenolic Hydroxyl (-OH): Similar to the carboxylic acid, this group is polar and a hydrogen bond donor and acceptor.
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Tetrazole Ring: This heterocyclic system contains four nitrogen atoms, making it polar and capable of acting as a hydrogen bond acceptor. The tetrazole ring is considered an aromatic system with 6 π-electrons.[2]
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Phenyl Ring: This is a nonpolar, hydrophobic moiety.
Dimethyl Sulfoxide (DMSO) is a highly polar aprotic solvent. Its key features include:
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Polarity: It has a high dipole moment, allowing it to dissolve many polar compounds.
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Aprotic Nature: It lacks acidic protons and cannot act as a hydrogen bond donor, though the oxygen atom can act as a hydrogen bond acceptor.
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Miscibility: DMSO is miscible with water in all proportions.[4][5]
Water is a polar protic solvent:
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Polarity and Hydrogen Bonding: It is highly polar and can act as both a hydrogen bond donor and acceptor, forming extensive hydrogen bond networks.
Solubility Prediction
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In DMSO: Given the multiple polar functional groups (carboxylic acid, hydroxyl group, tetrazole ring) in (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid, it is predicted to have high solubility in DMSO. The strong dipole-dipole interactions between DMSO and the polar moieties of the solute are expected to overcome the solute-solute interactions in the crystal lattice. Many tetrazole derivatives are noted to be soluble in DMSO for the purpose of biological screening.[6]
-
In Water: The prediction for water solubility is more nuanced. The presence of hydrogen bond donating (hydroxyl, carboxylic acid) and accepting (all oxygen and nitrogen atoms) groups suggests favorable interactions with water. However, the nonpolar phenyl ring will detract from aqueous solubility. The overall solubility will be a balance between these competing factors. Compounds with polar groups are generally water-soluble if the carbon-to-polar-group ratio is low. A general rule of thumb is that one polar group can solubilize up to four or five carbon atoms.[3] The solubility of the related compound, 4-hydroxyphenylacetic acid, is reported to be 7.12 g/L, indicating a moderate level of water solubility.[7][8] Therefore, (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid is expected to have moderate solubility in water, which will be highly pH-dependent due to the carboxylic acid group.
Experimental Protocol for Solubility Determination
The following is a detailed, step-by-step methodology for the experimental determination of the solubility of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials and Equipment
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(4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid (solid)
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Dimethyl sulfoxide (DMSO), anhydrous
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Deionized water
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Analytical balance
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Vortex mixer
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Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Calibrated micropipettes
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Glass vials with screw caps
-
pH meter (for aqueous solubility)
-
0.1 M HCl and 0.1 M NaOH (for pH adjustment)
Experimental Workflow
Caption: Experimental workflow for determining thermodynamic solubility.
Step-by-Step Methodology
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Preparation of Saturated Solutions:
-
Add an excess amount of solid (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid to separate vials containing a known volume of DMSO and water. The excess solid is crucial to ensure saturation.
-
For aqueous solubility, it is advisable to perform the experiment at different pH values (e.g., pH 2, pH 7.4) to understand the impact of the ionization of the carboxylic acid.
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. This is a critical step for determining thermodynamic solubility.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This ensures that the supernatant is free of any solid particles.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant from each vial.
-
Dilute the supernatant with the respective solvent (DMSO or water) to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of known concentrations of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid in the respective solvent.
-
Inject the standards and the diluted samples onto the HPLC system.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the supernatant by multiplying the determined concentration by the dilution factor. This value represents the solubility of the compound.
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Data Interpretation and Influencing Factors
The experimentally determined solubility values should be interpreted in the context of the molecular structure and the properties of the solvents.
Molecular Interactions
The solubility of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid in DMSO and water is governed by the formation of favorable intermolecular interactions that overcome the crystal lattice energy of the solid compound.
Caption: Molecular interactions influencing solubility.
Factors Affecting Solubility
-
pH (in Water): The carboxylic acid group will be deprotonated at pH values above its pKa, forming a carboxylate anion. This ionized form will be significantly more soluble in water due to strong ion-dipole interactions.
-
Temperature: For most solid solutes, solubility increases with temperature. However, this relationship should be determined experimentally.
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility studies.
-
Presence of Water in DMSO: DMSO is hygroscopic, and the absorption of water can significantly impact the solubility of compounds.[9] It is crucial to use anhydrous DMSO for these experiments.
Data Presentation
The quantitative solubility data should be summarized in a clear and concise table for easy comparison.
| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (mM) |
| DMSO | 25 | N/A | ||
| Water | 25 | 2.0 | ||
| Water | 25 | 7.4 |
Conclusion
Determining the solubility profile of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid in DMSO and water is a critical step in its development as a potential therapeutic agent. While a high solubility is predicted in DMSO, its aqueous solubility is expected to be moderate and highly dependent on pH. The robust experimental protocol outlined in this guide provides a framework for obtaining accurate and reproducible solubility data. A thorough understanding of this fundamental physicochemical property will enable informed decisions in subsequent stages of research and development, including the design of effective in vitro assays and the development of suitable formulations for in vivo studies.
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